molecular formula C14H8Cl4O4 B1236926 (2E,4E)-3,8,8-trichloro-7-(4-chlorophenyl)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid

(2E,4E)-3,8,8-trichloro-7-(4-chlorophenyl)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid

Cat. No.: B1236926
M. Wt: 382 g/mol
InChI Key: UTGDEXKGRFRGPM-HFACTSAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-oxo-2-hydroxy-7-(4'-chlorophenyl)-3,8,8-trichloroocta-2E,4E,7E-trienoic acid is an oxo monocarboxylic acid that is 3,8,8-trichloroocta-2,4,7-trienoic acid substituted by a 4-chlorophenyl group at position 7, a hydroxy group at position 2 and an oxo group at position 6. It is a member of monochlorobenzenes, an oxo monocarboxylic acid and an enol. It is a conjugate acid of a 6-oxo-2-hydroxy-7-(4'-chlorophenyl)-3,8,8-trichloroocta-2E,4E,7E-trienoate.

Scientific Research Applications

Biotransformation and Microbial Degradation

Research has shown that certain chlorinated compounds similar in structure to (2E,4E)-3,8,8-trichloro-7-(4-chlorophenyl)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid can be biotransformed by microorganisms. For example, Alcaligenes eutrophus A5 has demonstrated the ability to degrade DDT, a chlorinated compound, producing hydroxy-DDT intermediates and ultimately yielding 4-chlorobenzoic acid as a major stable intermediate (Nadeau et al., 1994). Similarly, various bacteria and fungi have shown the ability to co-metabolize DDT and its breakdown products, transforming them into less complex and potentially less harmful compounds (Subba-Rao & Alexander, 1985).

Chemical Analysis and Detection

Methods for quantifying chlorophenoxy acids, which are structurally related to the mentioned compound, have been developed using high-performance liquid chromatography with coulometric detection. This method is highly selective and sensitive, suitable for detecting trace levels of such compounds in environmental samples (Wintersteiger et al., 1999).

Spectrophotometric Studies

Spectrophotometric studies have been conducted on compounds with similarities to this compound. These studies often focus on the acidities and chemical properties of such compounds, providing insights into their chemical behavior and potential applications (Inoue & Asaoku, 1974).

Atmospheric Chemistry

The atmospheric chemistry of chlorinated aromatic compounds, including herbicides, has been studied to understand their environmental fate. Such research includes investigating the reaction mechanisms with OH radicals, which is essential for assessing the persistence and potential environmental impact of these compounds (Murschell & Farmer, 2018).

Properties

Molecular Formula

C14H8Cl4O4

Molecular Weight

382 g/mol

IUPAC Name

(2E,4E)-3,8,8-trichloro-7-(4-chlorophenyl)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid

InChI

InChI=1S/C14H8Cl4O4/c15-8-3-1-7(2-4-8)11(13(17)18)10(19)6-5-9(16)12(20)14(21)22/h1-6,20H,(H,21,22)/b6-5+,12-9+

InChI Key

UTGDEXKGRFRGPM-HFACTSAFSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)C(=O)/C=C/C(=C(/C(=O)O)\O)/Cl)Cl

SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)C(=O)C=CC(=C(C(=O)O)O)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)C(=O)C=CC(=C(C(=O)O)O)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4E)-3,8,8-trichloro-7-(4-chlorophenyl)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid
Reactant of Route 2
(2E,4E)-3,8,8-trichloro-7-(4-chlorophenyl)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid
Reactant of Route 3
(2E,4E)-3,8,8-trichloro-7-(4-chlorophenyl)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid
Reactant of Route 4
(2E,4E)-3,8,8-trichloro-7-(4-chlorophenyl)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid
Reactant of Route 5
(2E,4E)-3,8,8-trichloro-7-(4-chlorophenyl)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid
Reactant of Route 6
(2E,4E)-3,8,8-trichloro-7-(4-chlorophenyl)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid

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